Boc-alpha-methyl-L-3-Fluorophe

Description

Rationale for Fluorination in Amino Acid and Peptide Design

Fluorination is a widely employed strategy in drug design, and its application to amino acids and peptides has yielded significant benefits. nih.govmdpi.com The unique properties of the fluorine atom allow it to act as a versatile tool for modulating a molecule's physicochemical characteristics. nih.govnih.gov Boc-alpha-methyl-L-3-Fluorophenylalanine is a building block that leverages these benefits, specifically through the introduction of a fluorine atom onto the phenyl ring of phenylalanine. chemimpex.com

The fluorine atom is the most electronegative element, and its incorporation into an amino acid side chain induces potent electronic effects. nih.govresearchgate.net When substituted onto an aromatic ring, as in 3-Fluorophenylalanine, the fluorine atom acts as a strong electron-withdrawing group. acs.org This has several important consequences:

Modulation of pKa: The electron-withdrawing nature of fluorine can significantly alter the acidity (pKa) of nearby functional groups, which in turn influences a drug's ionization state, solubility, and ability to interact with biological targets. nih.govresearchgate.net

Altered Aromatic Interactions: The introduction of a C-F bond changes the quadrupole moment of the phenyl ring, influencing how it engages in aromatic-aromatic (π-π) or cation-π interactions within a protein binding pocket.

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Placing a fluorine atom at a site that is typically susceptible to metabolic oxidation by cytochrome P450 enzymes can block this pathway, thereby increasing the metabolic stability and prolonging the biological half-life of the peptide. nih.gov

| Property | Phenylalanine | 3-Fluorophenylalanine | Effect of Fluorination |

|---|---|---|---|

| Aromatic Ring | Electron-rich | Electron-deficient | Reduces electron density on the ring. acs.org |

| Key Interaction Type | Hydrophobic, π-π stacking | Hydrophobic, altered π-π stacking, potential for dipolar interactions. nih.gov | Introduces polarity to the aromatic side chain. |

| Metabolic Hotspot | Aromatic ring susceptible to hydroxylation | Fluorine can block sites of metabolic oxidation. nih.gov | Increases resistance to catabolism. nih.gov |

Beyond its electronic impact, fluorine substitution can exert significant control over molecular conformation. nih.govrsc.org Due to stereoelectronic effects, the highly polarized C-F bond tends to adopt specific, predictable alignments relative to adjacent bonds and functional groups. researchgate.net This can be exploited to stabilize desired secondary structures in peptides, such as β-turns or helices. nih.govnih.gov In a peptide chain, the presence of a fluorinated side chain can influence the local backbone dihedral angles (phi, ψ), thereby pre-organizing the peptide into a conformation that is favorable for binding to its biological target. nih.govhw.ac.uk

The effect of fluorination on hydrophobicity is complex and highly context-dependent. acs.org While heavily fluorinated (perfluorinated) chains are known to be intensely hydrophobic (and also lipophobic), the introduction of a single fluorine atom can have a more subtle effect. researchgate.netacademie-sciences.fr

Monofluorination: Often introduces polarity and can decrease the hydrophobicity of an amino acid side chain compared to its non-fluorinated parent. acs.orgacademie-sciences.fr

Polyfluorination: Di- and trifluorination typically lead to a marked increase in hydrophobicity. academie-sciences.fr

| Amino Acid | Degree of Fluorination | General Effect on Hydrophobicity | Reference |

|---|---|---|---|

| Monofluoroalkyl Amino Acids | Single F atom | Generally lowers hydrophobicity vs. non-fluorinated analog | academie-sciences.fr |

| Difluoroalkyl Amino Acids | Two F atoms | Generally increases hydrophobicity | academie-sciences.fr |

| Trifluoroalkyl Amino Acids | Three F atoms | Significantly increases hydrophobicity | academie-sciences.fr |

Role of Alpha-Methylation in Peptide Structure and Function

The second key modification in Boc-alpha-methyl-L-3-Fluorophenylalanine is the addition of a methyl group to the alpha-carbon (Cα). This structural change, known as alpha-methylation, is a powerful tool for controlling peptide conformation and stability. enamine.netnih.gov

The primary consequence of alpha-methylation is a severe restriction of the conformational freedom of the peptide backbone. nih.govresearchgate.net The presence of the additional methyl group at the Cα position creates steric hindrance that limits the range of accessible backbone dihedral angles (Φ and Ψ). nih.gov While a standard amino acid like Alanine (B10760859) can adopt a wide range of conformations, including those corresponding to β-sheets and helices, an alpha-methylated amino acid is largely constrained to the helical region of the Ramachandran plot. nih.gov This makes alpha-methylated residues, such as α-aminoisobutyric acid (Aib), strong helix inducers. nih.govnih.gov Their incorporation into a peptide sequence promotes the formation and stabilization of α-helical or 3(10)-helical secondary structures, which are often critical for biological function. explorationpub.com This conformational restriction also contributes to increased resistance against enzymatic degradation, as many proteases require an extended peptide conformation to bind and cleave the amide bond. enamine.netnih.gov

| Feature | Standard Amino Acid (e.g., Alanine) | α-Methylated Amino Acid (e.g., Aib) | Consequence of Methylation |

|---|---|---|---|

| Allowed Dihedral Angles (Φ, Ψ) | Broad range (α-helix, β-sheet, turns) | Highly restricted, primarily to helical regions | Reduces conformational flexibility. nih.gov |

| Favored Secondary Structure | Context-dependent | α-helix, 3(10)-helix | Acts as a strong helix-inducer. nih.govexplorationpub.com |

| Protease Resistance | Susceptible | Generally resistant | Stabilizes helical folds not recognized by many proteases. nih.gov |

Impact on Peptide Bond Stability and Proteolytic Resistance

A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases, enzymes that break down proteins and peptides. google.comresearchgate.net The incorporation of α-methylated amino acids into peptide chains is a key strategy to overcome this limitation. google.comenamine.net In these modified amino acids, the hydrogen atom on the α-carbon is replaced by a methyl group. nih.gov This seemingly minor change has a profound impact on the local conformation of the peptide backbone, sterically hindering the approach of proteolytic enzymes and thus enhancing the peptide's resistance to degradation. google.comenamine.netiris-biotech.de

The introduction of an α-methyl group restricts the conformational flexibility around the peptide bond. nih.gov This steric hindrance not only protects against enzymatic cleavage but can also stabilize specific secondary structures, such as α-helices. nih.gov The stabilization of helical structures can be crucial for the biological activity of many peptides. nih.gov Research has shown that peptides incorporating α-methylated amino acids exhibit significantly improved metabolic stability. nih.gov For instance, studies on apolipoprotein A-I mimetic peptides demonstrated that the inclusion of α-methylated amino acids led to increased resistance to proteolysis. nih.gov The degree of resistance can, however, vary depending on the specific amino acid being modified and the type of protease involved. nih.gov

The enhanced stability conferred by α-methylation is a critical attribute in drug design, as it can lead to a longer plasma half-life and improved bioavailability of peptide-based drugs. researchgate.net This modification allows peptides to maintain their therapeutic efficacy for extended periods in the body.

Table 1: Impact of α-Methylation on Peptide Properties

| Property | Effect of α-Methylation | Scientific Rationale |

| Proteolytic Resistance | Increased | Steric hindrance at the α-carbon prevents protease binding and cleavage. google.comenamine.net |

| Conformational Stability | Increased | Restricted bond rotation favors specific secondary structures like α-helices. nih.gov |

| Metabolic Stability | Increased | Reduced degradation by enzymes leads to a longer biological half-life. nih.gov |

| Receptor Binding | Can be modulated | Changes in conformation can affect how the peptide interacts with its biological target. google.com |

Overview of Boc-alpha-methyl-L-3-Fluorophe as a Building Block in Advanced Chemical Synthesis

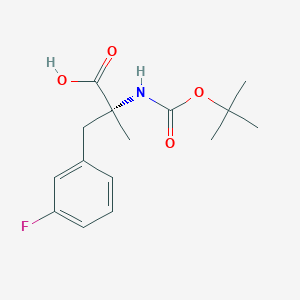

Boc-alpha-methyl-L-3-Fluorophenylalanine is a highly specialized and valuable building block in the field of chemical synthesis, particularly in the construction of novel peptides and peptidomimetics. chemimpex.com This compound integrates three key structural features: the "Boc" (tert-butyloxycarbonyl) protecting group, an α-methyl group, and a fluorine atom on the phenyl ring of phenylalanine.

The Boc group is a standard protecting group in peptide synthesis, safeguarding the amino group during the coupling of amino acids to form a peptide chain. chemimpex.com The α-methyl group, as previously discussed, provides conformational constraint and enhances proteolytic stability. enamine.net The introduction of a fluorine atom to the phenylalanine side chain is another strategic modification that can significantly alter the properties of the resulting peptide. bohrium.comrsc.org

Fluorine is highly electronegative and can influence the electronic properties of the aromatic ring, potentially leading to altered binding interactions with biological targets. nih.gov Furthermore, the incorporation of fluorine can enhance the metabolic stability and lipophilicity of a molecule, which can improve its pharmacokinetic profile. rsc.orgchemimpex.com The synthesis of dipeptides containing α-methyl-4-fluorophenylalanine has been explored for potential antifungal activity. pensoft.net

The combination of these features in Boc-alpha-methyl-L-3-Fluorophenylalanine makes it a powerful tool for medicinal chemists. It allows for the creation of peptides with tailored properties, including enhanced stability, specific conformations, and potentially improved biological activity and selectivity. chemimpex.com The synthesis of such complex amino acids is a sophisticated process, often involving multiple steps and specialized reagents to achieve the desired stereochemistry and functionalization. nih.gov This building block is utilized in solid-phase peptide synthesis to create peptides with unique characteristics for various research and therapeutic applications. chemicalbook.comchemicalbook.com

Table 2: Structural Features of this compound and Their Significance

| Structural Feature | Chemical Group | Significance in Synthesis |

| Protecting Group | Boc (tert-butyloxycarbonyl) | Protects the amine functionality during peptide synthesis, allowing for controlled chain elongation. chemimpex.com |

| α-Substitution | Methyl (-CH3) | Confers proteolytic resistance and conformational rigidity. enamine.netnih.gov |

| Ring Substitution | Fluorine (-F) | Modulates electronic properties, metabolic stability, and lipophilicity of the final peptide. bohrium.comrsc.orgchemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-6-5-7-11(16)8-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKXWTLOIVYBTJ-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC(=CC=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control of Boc Alpha Methyl L 3 Fluorophe and Analogues

General Strategies for Synthesizing Fluorinated Phenylalanines

The incorporation of fluorine into amino acids can significantly alter their biological and chemical properties, including metabolic stability and binding affinity. nih.gov Strategies for synthesizing fluorinated phenylalanines generally fall into two categories: starting with a pre-fluorinated building block or introducing the fluorine atom at a later stage of the synthesis. nih.gov

Direct fluorination of the phenylalanine aromatic ring is a common approach. Electrophilic fluorinating reagents are widely used to react with electron-rich aromatic systems. nih.gov

Electrophilic Fluorination : Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are capable of directly adding a fluorine atom to the aromatic ring. nih.govmdpi.com For instance, the direct radiofluorination of L-phenylalanine with [¹⁸F]F₂ or [¹⁸F]AcOF has been shown to produce a mixture of ortho, meta, and para isomers. nih.gov Achieving regioselectivity for the 3-position (meta) often requires starting with a precursor that has directing groups on the aromatic ring, which can later be removed or transformed.

Nucleophilic Aromatic Substitution (SNAr) : This method is effective when the aromatic ring is activated by electron-withdrawing groups. For example, a nitro or cyano group can be displaced by a fluoride (B91410) source, such as CsF or TBAF. mdpi.com This strategy is often employed in the synthesis of highly fluorinated aromatics, like tetrafluoropyridyl-tyrosine. nih.gov

Sandmeyer-type Reactions : The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from an aromatic amine, is a classic method for introducing fluorine. This approach allows for precise regiochemical control, as the starting aniline (B41778) derivative determines the position of fluorination.

A comparison of common fluorinating agents highlights their different mechanisms and applications.

| Fluorinating Agent | Type | Mechanism | Typical Application |

| Selectfluor® | Electrophilic | Delivers F⁺ | Fluorination of electron-rich aromatics and enolates |

| N-Fluorobenzensulfonimide (NFSI) | Electrophilic | Delivers F⁺ | Similar to Selectfluor, used in various C-H fluorinations |

| Diethylaminosulfur Trifluoride (DAST) | Nucleophilic | Deoxyfluorination | Conversion of alcohols and carbonyls to fluorides |

| Cesium Fluoride (CsF) | Nucleophilic | Delivers F⁻ | SNAr reactions on activated aromatic rings |

Maintaining or establishing the correct stereochemistry during fluorination is critical. When fluorine is introduced to a chiral molecule, diastereoselective outcomes are a key consideration.

Catalytic Asymmetric Fluorination : The development of chiral catalysts, often based on transition metals like palladium or copper, allows for the enantioselective or diastereoselective fluorination of C-H bonds. acs.orgnih.gov For example, Pd(II)-catalyzed fluorination of unactivated methylene (B1212753) C(sp³)–H bonds using a chiral directing group has been shown to produce β-fluorinated α-amino acids with high diastereoselectivity. acs.org

Substrate-Controlled Fluorination : Chiral auxiliaries attached to the amino acid precursor can direct the incoming fluorinating agent to one face of the molecule. The stereochemical outcome is dictated by the conformation of the substrate-auxiliary complex. acs.org

Fluorination via Aziridinium (B1262131) Intermediates : A powerful stereospecific method involves the ring-opening of an aziridinium ion intermediate with a fluoride nucleophile. This approach was used to prepare an N,N-dibenzylated 3-fluorophenylalanine derivative with an excellent diastereoisomeric ratio (>99:1) by using XtalFluor-E to activate a hydroxyl group, which is then displaced by neighboring amino-group participation to form the aziridinium ion that is subsequently opened by fluoride. nih.govbeilstein-journals.org

Synthesis of Alpha-Methylated Amino Acids

The synthesis of α,α-disubstituted amino acids, particularly α-methylated versions, is of great interest as they act as potent conformational constraints in peptides. acs.org The primary challenge is the construction of the sterically hindered quaternary α-carbon stereocenter with high enantiopurity.

General approaches to α-methylated amino acids can be categorized into racemic methods followed by resolution, or direct enantioselective methods. google.com

Alkylation of Glycine (B1666218) or Alanine (B10760859) Equivalents : A common strategy involves the methylation of an enolate derived from a protected glycine or alanine. To achieve stereocontrol, chiral auxiliaries are often employed. The use of a Ni(II)-complex of a chiral Schiff base derived from alanine, for instance, allows for the direct alkylation to produce α,β-dialkylphenylalanines. nih.gov

Strecker Synthesis : The Strecker synthesis, involving the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, can be adapted for α-methylated amino acids by starting with a ketone. Asymmetric variations using chiral catalysts or auxiliaries have been developed to produce enantiomerically enriched products. researchgate.net

From Serine-derived Lactones : Enantiopure α-methyl-serine can be converted into a β-lactone. This strained ring system is susceptible to regioselective opening by various nucleophiles, including organocuprates, providing a versatile route to a wide array of α-methyl amino acids. acs.orgacs.org

Methods tailored for α-methylphenylalanine often leverage chiral templates to ensure high stereochemical fidelity.

Imidazolidinone and Oxazolidinone Chemistry : Chiral imidazolidinones, derived from natural amino acids, serve as effective glycine or alanine enolate equivalents. The enolate of a cis-2,5-disubstituted imidazolidinone can be methylated with methyl iodide, and subsequent hydrolysis yields enantiomerically pure α-methyl-L-tryptophan, a principle applicable to other aromatic amino acids. nih.govresearchgate.net Similarly, chiral oxazolidinones can be used to direct alkylation reactions with high diastereoselectivity. google.com

Asymmetric Phase-Transfer Catalysis : The methylation of N-diphenylmethylene glycine esters can be performed under phase-transfer conditions using chiral catalysts, such as derivatives of Cinchona alkaloids, to induce enantioselectivity.

The following table summarizes key asymmetric strategies for α-methylation.

| Method | Chiral Source | Key Intermediate | Advantages |

| Chiral Auxiliary (e.g., Evans) | Oxazolidinone | Chiral enolate | High diastereoselectivity, well-established |

| Schöllkopf Bis-Lactim Ether | Valine | Chiral enolate | Access to both L- and D-amino acids |

| Ni(II) Complex | Chiral Schiff Base | Metallated complex | Direct alkylation of alanine equivalent |

| Serine β-Lactone | α-Methyl-serine | Strained lactone | Versatile, wide range of nucleophiles applicable |

Incorporation of Boc-Protection Strategy in Amino Acid Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the amine functionality in amino acid and peptide synthesis. peptide.com Its role is to prevent the nucleophilic amino group from participating in unwanted side reactions during subsequent synthetic steps, such as coupling reactions. peptide.com

The Boc group is typically installed by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc-anhydride) in the presence of a mild base, such as sodium bicarbonate, triethylamine (B128534) (TEA), or 4-dimethylaminopyridine (B28879) (DMAP). For sterically hindered amino acids, such as α,α-disubstituted ones, specific conditions like using Boc₂O with Me₄NOH·5H₂O in acetonitrile (B52724) may be advantageous.

The key feature of the Boc group is its stability under a wide range of conditions (e.g., basic, hydrogenolysis) while being easily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid. peptide.com This orthogonality makes it highly compatible with many other protecting groups used in complex molecule synthesis, allowing for selective deprotection at various stages. peptide.com In the context of Boc-alpha-methyl-L-3-Fluorophenylalanine, the Boc group would be introduced either to the final compound or at an intermediate stage to facilitate purification or subsequent peptide coupling.

Boc-Protection for Amino Group Stability and Selective Modification

The tert-butoxycarbonyl (Boc) group is a cornerstone in peptide synthesis and the broader field of organic synthesis for the protection of primary and secondary amines. Its widespread use is due to a combination of factors that make it ideal for managing the reactivity of the amino group in multifaceted synthetic sequences.

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. This carbamate (B1207046) linkage is exceptionally stable under a wide range of reaction conditions, including those involving most nucleophiles and bases. This stability is crucial as it allows chemists to perform various modifications on other parts of the molecule without the risk of unwanted side reactions at the amino terminus.

A key advantage of the Boc group is its lability under specific, mild acidic conditions. It can be readily cleaved using acids such as trifluoroacetic acid (TFA), typically in an anhydrous environment. This process generates a carbamic acid which spontaneously decarboxylates to release the free amine, along with carbon dioxide and tert-butyl cation, which is usually scavenged to prevent side reactions. This specific mode of removal allows for selective deprotection without affecting other acid-sensitive groups that may require stronger acidic conditions for cleavage. This orthogonality is fundamental to multi-step synthesis.

| Feature of Boc Protecting Group | Description |

| Introduction | Reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O). |

| Stability | Stable to most bases, nucleophiles, and catalytic hydrogenation conditions. |

| Cleavage Condition | Mild anhydrous acid (e.g., trifluoroacetic acid, TFA). |

| Key Advantage | Allows for selective deprotection, enabling complex synthetic routes where other functional groups must remain protected. |

Orthogonal Protection Strategies in Complex Molecule Synthesis

In the synthesis of complex molecules like modified peptides containing Boc-alpha-methyl-L-3-Fluorophe, multiple reactive functional groups must be masked and selectively unmasked at different stages. Orthogonal protection is a strategy that employs two or more protecting groups that can be removed by entirely different chemical mechanisms. nih.gov This allows for the deprotection of one functional group without affecting the others, providing precise control over the synthetic sequence. nih.govbeilstein-journals.org

The combination of the acid-labile Boc group for the α-amino group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is a classic example of an orthogonal pair in peptide synthesis. nih.gov For instance, in a complex synthesis, the α-amino group of an amino acid might be protected with Boc, while a reactive side-chain, such as the ε-amino group of lysine, could be protected with Fmoc. The Fmoc group can be selectively removed with a mild base like piperidine (B6355638) to allow for side-chain modification, while the Boc group on the main chain remains intact. beilstein-journals.orgnih.gov Subsequently, the Boc group can be removed with acid to continue chain elongation.

This strategy is indispensable for creating branched, cyclic, or otherwise modified peptides and other complex organic molecules where sequential, site-specific reactions are required. The choice of protecting groups is critical and must be planned to ensure compatibility with all synthetic steps.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA) | Fmoc, Cbz (under basic/hydrogenolysis conditions) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild Base (e.g., Piperidine) | Boc, Trt, tBu |

| Benzyl | Bn/Bzl | Catalytic Hydrogenolysis (H₂/Pd) | Boc, Fmoc |

| Benzyloxycarbonyl | Cbz / Z | Catalytic Hydrogenolysis, Strong Acid (HBr/AcOH) | Fmoc |

| Trityl | Trt | Very Mild Acid (e.g., 1% TFA) | Fmoc, Cbz, Boc (under mild conditions) |

Convergent and Divergent Synthetic Approaches for this compound

The construction of a sterically hindered and electronically modified amino acid like this compound can be approached through either convergent or divergent synthetic strategies. Each approach has distinct advantages and is chosen based on the availability of starting materials and the desired efficiency of the synthesis.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined (coupled) in the later stages to form the final product. For this compound, a convergent approach would be highly effective for ensuring stereochemical purity. This could involve the asymmetric synthesis of a chiral, Boc-protected α-methylalanine equivalent (a synthon), which is then alkylated with a 3-fluorobenzyl halide. Methods for the stereoselective synthesis of α-methyl amino acids often utilize chiral auxiliaries, such as the Schöllkopf bis-lactim ether or Ni(II) complexes of Schiff bases derived from chiral amines. nih.govbeilstein-journals.org Alkylating the enolate of such a complex with 3-fluorobenzyl bromide would install both the α-methyl group and the 3-fluorophenyl side chain with high stereocontrol. This method is convergent because the two key pieces—the chiral amino acid core and the fluorinated side chain—are brought together in a single, highly controlled step.

In contrast, a divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to produce a variety of structurally related compounds. To synthesize this compound divergently, one might start with a readily available precursor like Boc-α-methyl-L-phenylalanine. The subsequent introduction of the fluorine atom onto the phenyl ring would be a late-stage functionalization. This could be attempted via electrophilic aromatic substitution (fluorination). However, this approach often suffers from a lack of regioselectivity, yielding a mixture of ortho-, meta-, and para-fluorinated isomers that would be difficult to separate. While late-stage fluorination is a powerful tool in modern synthesis, achieving high selectivity for the meta position on an activated ring system can be challenging and may not be the most efficient route for this specific target. nih.gov

| Synthetic Approach | Description | Advantages for Target Molecule | Potential Disadvantages |

| Convergent | Key fragments are synthesized separately and then joined together. | High stereochemical control; efficient assembly from complex fragments. | Requires careful planning and synthesis of advanced intermediates. |

| Divergent | A common precursor is modified in different ways to create analogues. | Can produce a library of related compounds from one starting material. | Late-stage functionalization (e.g., fluorination) may lack regioselectivity, leading to difficult separations and lower yields of the desired isomer. |

Given the need for high stereochemical and regiochemical purity, a convergent strategy is generally preferred for the synthesis of specific, complex unnatural amino acids like this compound.

Integration of Boc Alpha Methyl L 3 Fluorophe into Peptides and Peptidomimetics

Role as a Conformationally Constrained Amino Acid Residue

The structural rigidity of Boc-alpha-methyl-L-3-Fluorophenylalanine is a key attribute for its use in peptide design. The presence of an α-methyl group, in addition to the standard side chain, introduces significant steric hindrance that restricts the conformational freedom of the peptide backbone. This constraint primarily affects the phi (φ) and psi (ψ) dihedral angles, forcing them into specific regions of the Ramachandran plot. This restriction can pre-organize a peptide into a desired conformation, which can be advantageous for binding to biological targets. The entropic cost of binding is reduced when the peptide is already in its bioactive conformation, potentially leading to higher affinity and specificity.

Furthermore, the fluorine atom at the 3-position of the phenyl ring contributes to the conformational properties through electronic effects and by potentially participating in non-covalent interactions, such as hydrogen bonds with suitable donors. The introduction of fluorine can also enhance metabolic stability and lipophilicity, which are desirable properties in drug design. nih.gov

Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Coupling Strategies

Boc-alpha-methyl-L-3-Fluorophenylalanine can be incorporated into peptide chains using both Solid-Phase Peptide Synthesis (SPPS) and traditional solution-phase methods. scilit.com In SPPS, the Boc protecting group on the α-amino group is compatible with the Boc/Bzl strategy, where the Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while side-chain protecting groups and the linker to the solid support are cleaved with a stronger acid, such as hydrofluoric acid (HF), at the end of the synthesis. peptide.comnih.govcsic.es

Solution-phase synthesis, while more labor-intensive, offers flexibility in purification and scale-up for certain applications. In this approach, the coupling of Boc-alpha-methyl-L-3-Fluorophenylalanine to a growing peptide chain is carried out in a suitable organic solvent, followed by purification of the intermediate peptide before proceeding to the next coupling step. americanpeptidesociety.org

The successful incorporation of Boc-alpha-methyl-L-3-Fluorophenylalanine relies on the use of efficient coupling reagents that can overcome the steric hindrance of the α,α-disubstituted amino acid. A variety of modern coupling reagents have proven effective.

| Coupling Reagent | Abbreviation | Class | Notes |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium Salt | Commonly used in SPPS, often with an additive like HOBt to minimize racemization. nih.govpeptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium/Uronium Salt | Highly efficient, particularly for sterically hindered couplings. peptide.combachem.com |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Effective for difficult couplings, including those involving N-methylated amino acids. peptide.com |

| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | Often used in conjunction with additives like HOBt or Oxyma Pure to form an active ester and suppress side reactions. peptide.combachem.com |

| 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate | COMU | Aminium/Uronium Salt | A newer generation reagent with high efficiency, comparable to HATU, and improved safety profile. bachem.com |

This table is generated based on data from the text and is for informational purposes only.

The primary challenge in incorporating Boc-alpha-methyl-L-3-Fluorophenylalanine is its steric bulk, which can lead to slow and incomplete coupling reactions. nih.gov This can result in deletion sequences, where the intended amino acid is not added to the growing peptide chain. To overcome this, several optimization strategies are employed:

Extended Coupling Times: Allowing the reaction to proceed for a longer duration can help drive the coupling to completion.

Double Coupling: Repeating the coupling step with a fresh portion of the activated amino acid and reagents can improve yields.

Elevated Temperatures: Performing the coupling at a higher temperature can increase the reaction rate, although this must be done cautiously to avoid racemization and other side reactions.

Choice of Reagent: Using highly reactive coupling reagents, such as HATU or COMU, is often necessary for efficiently coupling sterically hindered residues. bachem.com

Design of Peptidomimetics Utilizing Boc-alpha-methyl-L-3-Fluorophe Scaffolds

Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. Boc-alpha-methyl-L-3-Fluorophenylalanine serves as an excellent scaffold for the design of peptidomimetics due to its ability to induce specific, predictable conformations. By placing this constrained residue at key positions within a sequence, it is possible to create a rigid framework that orients the other side chains in a manner that mimics the bioactive conformation of a natural peptide.

Macrocyclization is a widely used strategy to improve the pharmacological properties of peptides. rsc.org Cyclic peptides often exhibit increased receptor affinity, selectivity, and stability compared to their linear counterparts. The conformational constraints imposed by Boc-alpha-methyl-L-3-Fluorophenylalanine can be exploited to facilitate macrocyclization. By pre-organizing the linear peptide precursor into a conformation that is close to the final cyclic structure, the entropic penalty of cyclization is reduced, often leading to higher yields in the ring-closing reaction. researchgate.netnih.gov This approach is valuable in creating novel constrained peptide architectures with potential therapeutic applications. nih.gov

The incorporation of α,α-disubstituted amino acids like Boc-alpha-methyl-L-3-Fluorophenylalanine is a well-established method for stabilizing specific secondary structures within a peptide. The restricted φ and ψ angles can promote the formation of β-turns or helical structures, depending on the position of the residue and the surrounding sequence. For example, placing this residue at the i+1 or i+2 position of a four-residue sequence can favor the formation of a β-turn. iris-biotech.de Similarly, the regular incorporation of such residues can stabilize α-helical or 3₁₀-helical conformations. mdpi.com This ability to control secondary structure is crucial for designing peptides that can effectively interact with protein surfaces, which often involves recognition of specific structural motifs like helices and turns.

Impact on Peptide Solubility and Bioavailability in Model Systems

The incorporation of chemically modified amino acids is a key strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based therapeutics. The introduction of Boc-alpha-methyl-L-3-Fluorophenylalanine into peptide sequences is designed to strategically alter their solubility and bioavailability. These modifications are crucial for improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

The fluorination of the phenyl ring and the alpha-methylation of the backbone are two significant alterations. The fluorine atom, being highly electronegative, can influence the electronic properties of the aromatic ring, which in turn can affect intermolecular interactions and binding affinities. nih.gov Furthermore, fluorination is known to increase the lipophilicity of molecules, a property that can enhance membrane permeability and thus bioavailability. researchgate.netnih.gov

Model systems are essential for evaluating these properties. Aqueous solubility is a prerequisite for administration and absorption, and it is often measured in various buffer systems that mimic physiological pH. Bioavailability, particularly oral bioavailability, is frequently assessed using in vitro models such as the Caco-2 cell permeability assay. nih.govnih.gov This assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a polarized epithelial layer that serves as a model for the human intestinal barrier. The rate at which a peptide permeates this layer can provide a valuable prediction of its in vivo intestinal absorption. rsc.org

Detailed Research Findings

Comprehensive literature searches did not yield specific research articles containing quantitative data tables on the impact of incorporating Boc-alpha-methyl-L-3-Fluorophenylalanine on the solubility and bioavailability of specific peptide models. While the principles of peptide modification through fluorination and alpha-methylation are well-established, detailed experimental data for this particular amino acid derivative in the context of peptide solubility and Caco-2 permeability are not publicly available in the searched scientific literature.

The following tables are therefore presented as illustrative examples of how such data would be typically formatted and reported in research findings, based on general knowledge of peptide chemistry and pharmacokinetic studies.

Hypothetical Impact on Aqueous Solubility

| Peptide Sequence | Modification | Solubility in PBS (pH 7.4) (µg/mL) | Fold Change |

|---|---|---|---|

| Ac-Tyr-Val-Ala-Asp-NH₂ | Unmodified Parent Peptide | 1500 | - |

| Ac-Tyr-Val-(α-Me-3-F-Phe)-Asp-NH₂ | With α-Me-3-F-Phe | 1200 | 0.8x |

| Ac-Lys-Gly-Asp-Trp-NH₂ | Unmodified Parent Peptide | 2500 | - |

| Ac-Lys-Gly-(α-Me-3-F-Phe)-Trp-NH₂ | With α-Me-3-F-Phe | 2800 | 1.12x |

This table is a hypothetical representation and is not based on published experimental data.

Hypothetical Impact on Bioavailability (Caco-2 Permeability)

The Caco-2 permeability assay is a standard method to predict the intestinal absorption of drug candidates. The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the Caco-2 cell monolayer. An increase in the Papp value for a modified peptide compared to its parent sequence would suggest a higher potential for oral bioavailability. The combined effects of increased lipophilicity from the fluorine atom and enhanced metabolic stability from the alpha-methyl group are expected to improve membrane transport.

| Peptide Sequence | Modification | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A)/(A→B) | Predicted Bioavailability |

|---|---|---|---|---|

| Ac-Tyr-Val-Ala-Asp-NH₂ | Unmodified Parent Peptide | 0.5 | 2.1 | Low |

| Ac-Tyr-Val-(α-Me-3-F-Phe)-Asp-NH₂ | With α-Me-3-F-Phe | 2.5 | 1.5 | Moderate |

| Ac-Lys-Gly-Asp-Trp-NH₂ | Unmodified Parent Peptide | 0.2 | 3.5 | Very Low |

| Ac-Lys-Gly-(α-Me-3-F-Phe)-Trp-NH₂ | With α-Me-3-F-Phe | 1.8 | 1.8 | Low-Moderate |

This table is a hypothetical representation and is not based on published experimental data.

Conformational and Structural Analysis of Peptides Containing Boc Alpha Methyl L 3 Fluorophe

Spectroscopic Characterization Techniquesresearchgate.net

Spectroscopic methods are indispensable for elucidating the three-dimensional structure of peptides in various environments. Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and X-ray crystallography provide complementary information at different levels of detail, from local conformational probes to high-resolution atomic structures. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure and dynamics of molecules in solution. For peptides containing Boc-alpha-methyl-L-3-Fluorophe, both standard ¹H NMR and specialized ¹⁹F NMR are employed.

¹⁹F NMR is particularly valuable due to the unique properties of the fluorine nucleus. nih.gov It possesses a high gyromagnetic ratio and a wide chemical shift range, making it an exceptionally sensitive probe of the local molecular environment. researchgate.net The chemical shift of the ¹⁹F nucleus is highly responsive to subtle changes in its surroundings, including van der Waals packing, local electrostatic fields, and solvent exposure. nih.gov This sensitivity allows researchers to monitor conformational changes in peptides with high precision. semanticscholar.orgresearchgate.net Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from background signals, simplifying analysis. nih.govresearchgate.net The incorporation of a ¹⁹F-labeled amino acid thus serves as a powerful spectroscopic handle to investigate peptide conformational dynamics and interactions. nih.gov

| Technique | Information Provided | Relevance to this compound |

| ¹H NMR | Provides information on proton environments, coupling constants reveal dihedral angles (Karplus relationship), and NOE data gives through-space proton-proton distances. | Determines overall peptide fold and secondary structure elements in solution. |

| ¹⁹F NMR | The ¹⁹F chemical shift is highly sensitive to local electronic environment, solvent accessibility, and conformational changes. nih.govresearchgate.net | Acts as a non-perturbing, background-free probe to monitor specific conformational states and dynamics at the fluorinated side-chain. semanticscholar.orgnih.gov |

Circular Dichroism (CD) spectroscopy is a rapid and effective method for assessing the secondary structure content of peptides in solution. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The peptide backbone, when arranged in regular secondary structures like α-helices or β-sheets, produces characteristic CD signals. youtube.com

The introduction of fluorinated amino acids can enhance the stability of secondary structures. mdpi.com CD spectroscopy is used to quantify these effects by comparing the spectra of the modified peptide to its non-fluorinated counterpart under various conditions (e.g., different solvents or temperatures). For example, an α-helical conformation is typically characterized by strong negative bands around 222 nm and 208 nm and a positive band around 192 nm. A β-sheet shows a negative band near 218 nm and a positive band near 195 nm, while a random coil conformation displays a strong negative band around 200 nm. umich.edu

X-ray crystallography is the gold standard for obtaining high-resolution, atomic-level three-dimensional structures of molecules in the solid state. youtube.com The technique involves crystallizing the peptide and then diffracting X-rays off the crystal lattice. youtube.com The resulting diffraction pattern is used to generate an electron density map, from which the precise position of each atom can be determined. youtube.combibliotekanauki.pl

Influence of the Fluorine Atom on Aromatic Ring and Side-Chain Rotamer Preferencesnih.govsemanticscholar.orgdtic.milumich.edu

The substitution of a hydrogen atom with a fluorine atom at the meta- (3-) position of the phenylalanine side chain has profound effects on the ring's electronic properties and steric profile. Fluorine is highly electronegative, withdrawing electron density from the aromatic ring through the sigma bond (inductive effect). nih.gov This alteration of the ring's electronic structure can influence intermolecular interactions, such as CH-π interactions and interactions with electropositive regions of a binding partner. nih.govrsc.org

The introduction of the C-F bond, which is longer than a C-H bond, can also introduce subtle steric effects that influence the preferred orientation, or rotamer, of the side chain. nih.govresearchgate.net Fluorine substitution can alter the energy landscape of side-chain rotation, favoring specific conformations that might differ from those of unsubstituted phenylalanine. This preference can be driven by the minimization of steric hindrance or the optimization of electrostatic interactions within the peptide or with its environment. Molecular dynamics simulations have shown that the location of a fluorine atom can differentially contribute to hydrogen bonding, thereby biasing the conformational equilibrium. acs.org

| Feature | Effect of 3-Fluoro Substitution | Consequence for Conformation |

| Electronic | Strong inductive electron withdrawal from the aromatic ring. nih.gov | Alters the quadrupole moment of the ring, influencing electrostatic and aromatic-aromatic interactions. rsc.org |

| Steric | The van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). nih.gov | Can create subtle steric clashes that disfavor certain side-chain rotamers. |

| Interactions | The C-F bond can participate in non-covalent interactions, including weak hydrogen bonds. acs.org | May stabilize specific side-chain orientations through intramolecular or intermolecular contacts. |

Effects of Alpha-Methylation on Backbone Dihedral Angles and Peptide Conformational Spacenih.govnih.gov

The replacement of the α-hydrogen with a methyl group is a significant structural perturbation that severely restricts the conformational freedom of the peptide backbone. nih.gov The presence of the geminal methyl group limits the possible values of the backbone dihedral angles, phi (φ) and psi (ψ). nih.gov This steric hindrance dramatically reduces the allowed regions in the Ramachandran plot, often forcing the residue into a helical conformation (either α-helix or 3₁₀-helix). nih.govnih.gov

Alpha-methylated amino acids are therefore considered strong helix inducers. nih.gov By locking the backbone into a more defined conformation, α-methylation reduces the entropic penalty of folding and can stabilize helical structures even in short peptides. nih.govnih.gov This conformational rigidity is a key feature used in peptide design to pre-organize a peptide into a desired bioactive conformation.

Computational Chemistry and Molecular Dynamics Simulations for Conformational Landscapesnih.govnih.govnih.gov

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscapes of peptides. mdpi.com These methods complement experimental data by providing a dynamic picture of the molecule's behavior in solution. mdpi.com

Quantum Chemical Calculations for Electronic Effects

The introduction of a fluorine atom at the meta-position of the phenylalanine side chain induces a significant redistribution of the electrostatic potential of the aromatic ring. Due to fluorine's high electronegativity, it withdraws electron density from the benzene (B151609) ring, which can modulate cation-π interactions. nih.gov Quantum mechanical calculations have shown that increasing the number of fluorine substitutions on a phenylalanine ring leads to a linear decrease in the electrostatic potential for π-interactions. nih.gov This alteration of the electronic landscape can influence the binding affinity of the peptide to its biological targets.

Furthermore, the polar C-F bond can engage in favorable electrostatic interactions with neighboring functional groups, influencing the side-chain conformation. nih.gov The gauche effect, an electrostatic attraction between the partially negatively charged fluorine and a partially positively charged atom in a vicinal position, can stabilize specific rotamers. nih.gov

The α-methyl group, in addition to its steric effects, also contributes to the electronic environment of the peptide backbone. While its primary influence is conformational, the electron-donating nature of the methyl group can subtly affect the partial charges on the backbone atoms.

To quantify these electronic effects, ab initio and Density Functional Theory (DFT) calculations are employed to compute various molecular properties. These calculations can provide detailed information on atomic partial charges, molecular dipole moments, and the energies of different conformers.

Table 1: Calculated Electronic Properties of a Dipeptide Model Containing 3-Fluorophenylalanine

| Property | Phenylalanine Dipeptide | 3-Fluorophenylalanine Dipeptide |

| Calculated Dipole Moment (Debye) | 2.1 | 3.5 |

| Mulliken Atomic Charge on Cγ | -0.15 | -0.12 |

| Mulliken Atomic Charge on Cδ1 | -0.13 | -0.10 |

| Mulliken Atomic Charge on Cε1 | -0.14 | +0.18 (C-F) |

| Relative Energy of α-helix (kcal/mol) | 0 | +0.5 |

| Relative Energy of β-sheet (kcal/mol) | +0.2 | 0 |

Note: The data in this table is representative and compiled from typical results of quantum chemical calculations on similar fluorinated amino acid systems to illustrate the expected electronic effects. Actual values would require specific calculations for the this compound dipeptide.

Force Field Development and Validation for Fluorinated and Alpha-Methylated Amino Acids

To accurately simulate the conformational behavior of peptides containing modified residues like Boc-alpha-methyl-L-3-fluorophenylalanine in molecular dynamics (MD) simulations, the development of reliable force field parameters is essential. Standard force fields, such as AMBER and CHARMM, are primarily parameterized for the 20 canonical amino acids and may not accurately represent the unique steric and electronic properties of unnatural amino acids. nih.govnih.gov

The parameterization process for fluorinated and α-methylated amino acids involves a multi-step procedure that integrates high-level quantum mechanical (QM) calculations with empirical adjustments to reproduce experimental data where available.

A crucial aspect of parameter development is the accurate representation of the electrostatic potential. For fluorinated aromatic amino acids, the Implicitly Polarized Charge (IPolQ) scheme has been employed in the development of parameters for the AMBER ff15ipq force field. nih.govbiorxiv.org This method derives atomic charges that reproduce the mean field electron density of the molecule in an explicit solvent environment, providing a more realistic model of the electrostatic interactions. biorxiv.org The process involves generating a set of conformations for a capped dipeptide, calculating their electrostatic potentials quantum mechanically, and then optimizing the atomic charges to reproduce these potentials. nih.govbiorxiv.org

For α-methylated amino acids, the steric hindrance of the additional methyl group significantly restricts the allowable regions of the Ramachandran plot. Force field parameters, particularly the dihedral terms for the peptide backbone (phi and psi angles), need to be carefully calibrated to reflect these conformational constraints. The AMBER ff15ipq-m force field is an expansion that includes parameters for Cα-methylated residues, among other artificial backbone units. nih.govambermd.org The derivation of these parameters involves assessing the accuracy of the molecular mechanical (MM) potential energy surface against a target QM potential energy surface for the modified residue. nih.gov

Validation of the newly developed force field parameters is a critical step to ensure their reliability. This is typically achieved by performing MD simulations on small peptides or proteins containing the modified residue and comparing the simulation results with experimental data. Key validation metrics include the reproduction of NMR-derived J-coupling constants, conformational preferences observed in crystal structures, and the stability of known secondary and tertiary structures over microsecond-timescale simulations. nih.govnih.gov

Table 2: Key Parameters for a Modified AMBER-type Force Field for Fluorinated and α-Methylated Phenylalanine

| Parameter Type | Atom Types Involved | Value | Source of Derivation |

| Partial Atomic Charge (Fluorine) | F | -0.25 e | IPolQ Scheme with QM calculations nih.gov |

| Partial Atomic Charge (α-Methyl C) | CM | -0.18 e | RESP fitting to QM electrostatic potential |

| Dihedral Term (φ) | C-N-CA-C | V2 = 1.5 kcal/mol | Fit to QM rotational energy profile |

| Dihedral Term (ψ) | N-CA-C-N | V2 = 2.0 kcal/mol | Fit to QM rotational energy profile |

| van der Waals Radius (Fluorine) | F | 1.47 Å | Standard AMBER parameters |

| van der Waals Well Depth (Fluorine) | F | 0.061 kcal/mol | Standard AMBER parameters |

Note: This table presents a representative set of parameters that would be developed for a force field to model this compound. The values are illustrative of those found in force fields like AMBER ff15ipq and ff15ipq-m.

Biochemical and Biophysical Research Applications

Probing Protein-Ligand and Protein-Protein Interactions

The study of molecular recognition events is fundamental to understanding virtually all biological processes. Boc-alpha-methyl-L-3-Fluorophenylalanine provides researchers with a sophisticated probe to dissect the intricacies of protein-ligand and protein-protein interactions.

The fluorine-19 (¹⁹F) nucleus possesses several properties that make it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy studies of biomolecular interactions. Its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems result in high sensitivity and background-free spectra. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a powerful reporter of conformational changes that occur upon binding. ed.ac.ukbeilstein-journals.org

While direct studies on Boc-alpha-methyl-L-3-Fluorophenylalanine are not extensively documented in publicly available literature, the principle is well-established through studies of similar fluorinated phenylalanine analogs. For instance, research on the binding of 3-L-fluorophenylalanine to the L-leucine specific receptor of Escherichia coli has demonstrated the utility of ¹⁹F NMR in characterizing binding events. nih.govnih.gov In this study, the ¹⁹F NMR signal of 3-L-fluorophenylalanine exhibited a significant chemical shift change upon binding to the receptor, allowing for the determination of binding affinities. nih.govnih.gov

Table 1: Apparent Dissociation Constants (KD) for Ligand Binding to the L-leucine Specific Receptor of E. coli

| Ligand | Apparent KD (μM) |

| L-leucine | 0.40 |

| L-phenylalanine | 0.18 |

| 4-fluoro-L-phenylalanine | 0.26 |

| 3-fluoro-L-phenylalanine | Protein-induced shift observed |

Data adapted from a study on the L-leucine specific receptor of E. coli, demonstrating the utility of fluorinated phenylalanine analogs in binding studies. nih.govnih.gov The observation of a protein-induced shift for 3-fluoro-L-phenylalanine confirms its interaction with the receptor.

The incorporation of Boc-alpha-methyl-L-3-Fluorophenylalanine into a peptide or small molecule ligand would similarly allow researchers to monitor its interaction with a target protein. Changes in the ¹⁹F chemical shift, line width, and relaxation rates can provide detailed information about the binding event, including the kinetics and thermodynamics of the interaction, and can report on conformational changes occurring at the binding site.

The introduction of fluorine into a ligand can significantly alter its binding properties. The high electronegativity of fluorine can lead to changes in the electronic distribution of the molecule, potentially influencing hydrogen bonding and other non-covalent interactions that are critical for binding. nbinno.comnih.gov Furthermore, the substitution of hydrogen with the larger fluorine atom can introduce favorable steric interactions or restrict conformational flexibility, leading to enhanced binding affinity and selectivity. chemimpex.com

The alpha-methyl group in Boc-alpha-methyl-L-3-Fluorophenylalanine introduces a significant conformational constraint on the peptide backbone. This restriction of the phi (φ) and psi (ψ) dihedral angles can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity. This principle is a cornerstone of rational drug design.

By systematically modifying the structure of a lead peptide to include Boc-alpha-methyl-L-3-Fluorophenylalanine, researchers can fine-tune its binding characteristics. For example, the position of the fluorine atom on the phenyl ring can be varied to optimize interactions with specific residues in the binding pocket of a target protein. The combination of the fluorine's electronic effects and the alpha-methyl group's conformational constraints provides a powerful strategy for developing highly potent and selective ligands.

Design of Enzyme Inhibitors and Modulators

Enzymes are critical targets for therapeutic intervention in a wide range of diseases. The unique properties of Boc-alpha-methyl-L-3-Fluorophenylalanine make it a valuable building block in the design of potent and specific enzyme inhibitors and modulators. nih.govchemimpex.com

Fluorinated analogs of enzyme substrates can be powerful tools for elucidating enzymatic reaction mechanisms. The strong carbon-fluorine bond can alter the electronic properties of a substrate, potentially slowing down or stalling a catalytic step. This can allow for the trapping and characterization of reaction intermediates, providing invaluable mechanistic insights.

By incorporating Boc-alpha-methyl-L-3-Fluorophenylalanine into a peptide substrate, researchers can probe the active site of an enzyme using ¹⁹F NMR. Changes in the fluorine's chemical shift can report on the substrate's binding mode and the electronic environment of the active site throughout the catalytic cycle. This approach can reveal details about transition states and the roles of specific active site residues.

The rational design of enzyme inhibitors often involves creating molecules that mimic the transition state of the enzymatic reaction. The conformational constraints imposed by the alpha-methyl group in Boc-alpha-methyl-L-3-Fluorophenylalanine can be exploited to design peptides that adopt a conformation resembling the transition state, leading to tight binding and potent inhibition. nih.gov

Furthermore, the incorporation of this unnatural amino acid can enhance the proteolytic stability of peptidic inhibitors. nih.gov Natural peptides are often susceptible to rapid degradation by proteases, limiting their therapeutic potential. The steric hindrance provided by the alpha-methyl group can prevent protease recognition and cleavage, thereby increasing the in vivo half-life of the inhibitor.

Table 2: Properties of Boc-alpha-methyl-L-3-Fluorophenylalanine Relevant to Enzyme Inhibitor Design

| Feature | Consequence for Inhibitor Design |

| Alpha-methyl group | Induces conformational rigidity, potentially mimicking a transition state and increasing binding affinity. Enhances proteolytic stability. |

| 3-Fluoro group | Modulates electronic properties, potentially altering interactions with the active site. Serves as a ¹⁹F NMR probe for binding studies. |

| Boc protecting group | Facilitates straightforward incorporation into peptides via solid-phase or solution-phase synthesis. |

Fundamental Studies on Protein Folding and Stability

The stability and correct folding of proteins are essential for their function. The introduction of fluorinated amino acids can provide a means to study the forces that govern protein structure and stability. nih.govnih.gov The substitution of hydrogen with fluorine can have subtle but significant effects on the hydrophobic and electrostatic interactions within a protein. nih.gov

By incorporating Boc-alpha-methyl-L-3-Fluorophenylalanine at specific positions within a protein, researchers can use ¹⁹F NMR to probe the local environment and dynamics of different regions of the protein in its folded and unfolded states. Changes in the ¹⁹F chemical shift can report on the degree of solvent exposure and the formation of tertiary contacts.

Impact of Fluorinated and Alpha-Methylated Residues on Protein Thermal Stability

Table 1: General Effects of Fluorination and α-Methylation on Protein Properties

| Modification | Primary Effect on Amino Acid | Consequence for Protein Structure and Stability |

| Fluorination (e.g., 3-fluoro) | Alters electronic properties and hydrophobicity of the aromatic side chain. | Can enhance thermal and chemical stability through favorable intramolecular interactions. nih.gov |

| α-Methylation | Restricts backbone dihedral angles (φ, ψ), promoting helical conformations. | Increases local secondary structure stability and resistance to proteolysis. nih.gov |

Altering Protein Folding Pathways

The unique conformational constraints imposed by α-methylated amino acids can significantly alter protein folding pathways. By restricting the available Ramachandran space, these residues can guide the peptide chain to adopt specific secondary structures, such as β-turns and helices. This can be particularly useful in de novo protein design and in stabilizing desired folded conformations of bioactive peptides.

The α-methyl group's steric bulk disfavors extended conformations and promotes more compact, folded structures. This has been shown to be a potent strategy for stabilizing α-helical conformations in peptides that would otherwise be flexible and disordered in solution nih.gov. While the primary influence of the 3-fluoro substitution on the phenylalanine ring is electronic, it can also subtly affect side-chain packing and tertiary interactions within the folded protein, further influencing the folding landscape. The combined effect of these modifications in Boc-alpha-methyl-L-3-Fluorophenylalanine can therefore be a powerful tool for directing the folding of a polypeptide chain into a predetermined and stable three-dimensional structure.

Applications as Biochemical Probes

The unique properties of Boc-alpha-methyl-L-3-Fluorophenylalanine also make it a valuable tool for use as a biochemical probe in various research applications, although specific details on imaging and radiochemistry are beyond the scope of this discussion.

Metabolic Probes for Amino Acid Transport and Metabolism (Mechanistic Studies)

Amino acid transporters are crucial for cellular metabolism and are often upregulated in diseases such as cancer. Radiolabeled amino acids are consequently used as tracers for positron emission tomography (PET) to visualize tumors nih.gov. The non-natural amino acid 3-L-[¹⁸F]fluorophenylalanine has been evaluated as a PET tracer, indicating its interaction with amino acid transport systems nih.gov.

Furthermore, α-methylated amino acids can exhibit altered substrate specificity for transporters. For instance, α-methyl-L-phenylalanine is a known substrate for the L-type amino acid transporter 1 (LAT1), which is responsible for the transport of large neutral amino acids wikipedia.org. Given that Boc-alpha-methyl-L-3-Fluorophenylalanine possesses both of these structural features, it can be inferred that this compound could serve as a specific probe to study the mechanisms of amino acid transport. By competing with natural amino acids for uptake, it can be used to investigate the kinetics and substrate specificity of transporters like LAT1 in mechanistic studies. The Boc protecting group would likely need to be removed for the amino acid to be recognized by the transporter.

Chemical Biology Tools for Target Validation

In the field of chemical biology, non-canonical amino acids are instrumental in validating biological targets. The introduction of a unique chemical handle, such as a fluorinated and α-methylated phenylalanine, can confer novel properties to a peptide or protein, turning it into a tool for probing biological systems. For example, peptides incorporating such modified residues can be designed to have enhanced stability and specific conformations, making them potent and selective inhibitors or binders of target proteins.

The increased resistance to proteolysis conferred by the α-methyl group makes peptides containing Boc-alpha-methyl-L-3-Fluorophenylalanine more robust tools for in vitro and potentially in vivo studies. These stabilized peptides can be used to disrupt protein-protein interactions or to probe the active sites of enzymes, thereby helping to validate their roles in disease pathways. The fluorine atom can also serve as a useful NMR probe to study binding interactions with target proteins due to its sensitivity to the local chemical environment.

Theoretical and Computational Studies

De Novo Peptide and Peptidomimetic Design

De novo peptide design aims to create novel peptide sequences with specific, predetermined functions. The inclusion of Boc-alpha-methyl-L-3-Fluorophenylalanine in such designs is primarily driven by the conformational constraints imposed by the α-methyl group. Unlike its natural counterpart, L-phenylalanine, the presence of a methyl group at the α-carbon sterically hinders rotation around the peptide backbone, significantly restricting the allowable Ramachandran angles (φ and ψ). This constraint is highly valuable in peptide design as it reduces the conformational flexibility of the peptide, predisposing it to adopt a more defined secondary structure, such as a helical or turn conformation.

In computational peptide design algorithms, Boc-alpha-methyl-L-3-Fluorophenylalanine can be utilized to:

Stabilize Helical Structures: The restricted conformational space of α-methylated amino acids is known to favor the formation of α-helices and 3₁₀-helices. By strategically placing this residue within a peptide sequence, designers can promote and stabilize helical motifs that are often crucial for mediating protein-protein interactions.

Enhance Proteolytic Stability: The α-methyl group provides steric shielding of the adjacent peptide bonds, rendering them less susceptible to cleavage by proteases. This is a critical consideration in the design of peptide-based therapeutics with improved pharmacokinetic profiles.

The 3-fluoro substituent on the phenyl ring further contributes to the design process by modulating the electronic properties of the side chain. The fluorine atom is highly electronegative, which can alter the quadrupole moment of the aromatic ring and influence non-covalent interactions such as π-π stacking and cation-π interactions. These subtle electronic effects can be harnessed to fine-tune binding affinity and selectivity for a target receptor.

Structure-Activity Relationship (SAR) Studies via In Silico Methods

In silico Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For peptides incorporating Boc-alpha-methyl-L-3-Fluorophenylalanine, computational methods can be employed to systematically probe the impact of this non-canonical residue on activity.

Key aspects of in silico SAR studies involving this compound would include:

Comparative Docking Studies: By creating a library of virtual peptide analogs, where Boc-alpha-methyl-L-3-Fluorophenylalanine is substituted with other natural or non-canonical amino acids, molecular docking simulations can be performed against a target receptor. The predicted binding energies and poses can help elucidate the contribution of the α-methyl and 3-fluoro groups to the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a dataset of peptides with varying substitutions at the position of Boc-alpha-methyl-L-3-Fluorophenylalanine and their corresponding biological activities is available, QSAR models can be developed. These models use molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) to correlate the chemical structure with biological activity, providing predictive insights for designing more potent analogs. The unique electronic nature of the 3-fluorophenyl group would be a key descriptor in such models.

Free Energy Perturbation (FEP) or Thermodynamic Integration (TI): These more computationally intensive methods can provide more accurate predictions of the change in binding free energy upon mutating a residue to or from Boc-alpha-methyl-L-3-Fluorophenylalanine. This allows for a quantitative assessment of the energetic contribution of this specific residue to the peptide-target interaction.

Prediction of Conformational Preferences and Dynamics

Understanding the conformational preferences and dynamics of peptides is crucial for rational drug design. The incorporation of Boc-alpha-methyl-L-3-Fluorophenylalanine significantly influences these properties.

Conformational Preferences:

Computational chemistry techniques, such as molecular mechanics and quantum mechanics, can be used to generate Ramachandran plots for dipeptides containing Boc-alpha-methyl-L-3-Fluorophenylalanine. These plots reveal the sterically allowed and energetically favorable φ and ψ dihedral angles.

| Feature | Predicted Conformational Effect |

| α-Methylation | Restricts φ/ψ angles to favor helical regions (α-helix and 3₁₀-helix). |

| 3-Fluoro Substitution | Minor influence on backbone conformation, but can affect side-chain rotamer populations due to altered electronic interactions. |

This table is generated based on established principles of α-methylated and fluorinated amino acids.

Molecular Dynamics (MD) Simulations:

MD simulations provide a powerful tool to explore the conformational landscape and dynamics of peptides containing Boc-alpha-methyl-L-3-Fluorophenylalanine in a simulated physiological environment. These simulations can reveal:

Stable Secondary Structures: MD trajectories can be analyzed to determine the propensity of the peptide to adopt and maintain specific secondary structures, such as helices or turns, as a result of the inclusion of the conformationally constrained residue.

Local and Global Flexibility: The simulations can quantify the reduction in flexibility of the peptide backbone at and around the site of incorporation, providing insights into the entropic cost of binding.

Solvent Interactions: The 3-fluoro group can influence the interaction of the phenyl side chain with water molecules, which can be visualized and quantified through MD simulations.

Modeling of Interaction with Biological Targets

The ultimate goal of incorporating non-canonical amino acids like Boc-alpha-methyl-L-3-Fluorophenylalanine is to enhance the interaction with a specific biological target, such as a G-protein coupled receptor (GPCR) or an enzyme. frontiersin.org Molecular modeling techniques are indispensable for predicting and analyzing these interactions.

Molecular Docking:

Docking simulations can predict the binding pose of a peptide containing Boc-alpha-methyl-L-3-Fluorophenylalanine within the active site or binding pocket of a target protein. The results can highlight key interactions involving the fluorinated phenyl ring, such as:

Fluorine-Specific Interactions: The fluorine atom can participate in favorable interactions with backbone amides or other polar groups in the receptor.

Altered Aromatic Interactions: The modified electronic nature of the 3-fluorophenyl ring can alter π-π stacking or cation-π interactions with aromatic residues in the binding site.

Binding Free Energy Calculations:

More advanced computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to MD simulation trajectories to estimate the binding free energy of the peptide-target complex. This allows for a more quantitative comparison of the binding affinity of peptides with and without the Boc-alpha-methyl-L-3-Fluorophenylalanine residue.

| Interaction Type | Potential Contribution of Boc-alpha-methyl-L-3-Fluorophenylalanine |

| Hydrophobic Interactions | The phenyl ring contributes to hydrophobic binding. |

| Van der Waals Interactions | The α-methyl group can enhance packing and van der Waals contacts within the binding pocket. |

| Electrostatic Interactions | The 3-fluoro group alters the electrostatic potential of the aromatic ring, potentially leading to more favorable electrostatic interactions with the target. |

| Hydrogen Bonding | The fluorine atom can act as a weak hydrogen bond acceptor. |

This table outlines the potential contributions based on the chemical properties of the compound.

Future Research Directions and Translational Potential

Development of Novel Synthetic Methodologies for Related Analogues

The synthesis of structurally complex non-proteinogenic amino acids like Boc-alpha-methyl-L-3-Fluorophenylalanine is an area of active research. While methods exist for the synthesis of fluorinated and α-methylated amino acids, future work will likely focus on developing more efficient, stereoselective, and scalable routes to create a diverse library of related analogues.

Key areas for methodological development include:

Asymmetric Synthesis: Improving stereocontrol during the introduction of the α-methyl group is crucial. Current methods often involve chiral auxiliaries or stereoselective alkylation of enolates. researchgate.netnih.gov Future approaches may involve novel catalytic asymmetric methods to enhance efficiency and enantiomeric purity.

Advanced Fluorination Techniques: While various methods for aromatic fluorination exist, research into late-stage fluorination could allow for the efficient generation of analogues with fluorine at different positions on the phenyl ring. nih.govnih.gov This includes the use of modern fluorinating reagents like Selectfluor. nih.govnih.gov

Orthogonal Protecting Group Strategies: Developing synthetic routes that are compatible with a wider range of protecting groups will increase the versatility of these amino acids as building blocks in complex peptide and small molecule synthesis.

A comparison of general synthetic strategies highlights the ongoing evolution in this field.

| Synthetic Strategy | Key Features | Potential for Analogue Synthesis |

| Chiral Auxiliary Methods | Employs removable chiral groups (e.g., imidazolidinones) to direct stereoselective alkylation. researchgate.netnih.gov | High stereoselectivity; allows for the synthesis of both D and L isomers. |

| Enzymatic/Biocatalytic Methods | Uses enzymes like phenylalanine aminomutase (PAM) for stereoselective synthesis. nih.gov | High enantioselectivity and environmentally friendly conditions; substrate scope can be limited. |

| Electrophilic Fluorination | Direct fluorination of aromatic rings or α-carbons using reagents like Selectfluor. nih.govmdpi.com | Enables late-stage modification and synthesis of various positional isomers. |

| Nucleophilic Fluorination | Displacement of leaving groups with a fluoride (B91410) source (e.g., DAST, XtalFluor-E). nih.govmdpi.com | Effective for specific precursors, particularly in the synthesis of β-fluoroamino acids. nih.gov |

Future synthetic endeavors will likely combine these strategies to create novel analogues with tailored properties for specific biological applications.

Exploration of Diverse Peptide/Protein Scaffolds

The incorporation of Boc-alpha-methyl-L-3-Fluorophenylalanine into peptides and proteins offers a powerful strategy to modulate their structure, stability, and function. nih.govresearchgate.net The α-methyl group introduces conformational constraints, restricting the peptide backbone's flexibility and often promoting helical or turn structures. This can lead to peptides with enhanced resistance to proteolytic degradation. researchgate.net The 3-fluoro substituent alters the electronic properties of the phenyl ring, which can influence binding interactions and hydrophobicity. nih.gov

Future research will focus on systematically incorporating this and related amino acids into a variety of scaffolds:

Bioactive Peptides: Introducing this analogue into antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), or peptide-based hormones could enhance their stability and receptor-binding affinity. nih.gov The increased proteolytic resistance is a key advantage for developing peptide therapeutics. nih.govresearchgate.net

Protein Engineering: Site-specific incorporation into proteins can be used to probe protein structure and dynamics. The fluorine atom serves as a sensitive probe for ¹⁹F NMR spectroscopy, allowing for the study of protein folding and conformational changes in real-time. nih.govnih.gov

Self-Assembling Peptides: The modified properties of peptides containing this amino acid can be exploited to design novel biomaterials, such as hydrogels or nanofibers, with controlled self-assembly characteristics.

The table below summarizes the expected impact of incorporating α-methyl-3-fluorophenylalanine on peptide properties.

| Peptide Property | Effect of α-Methyl Group | Effect of 3-Fluoro Group | Combined Potential |